

Technical Profile: 5-(2-Chloroethoxy)quinoline

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Compound of Interest

Compound Name: 5-(2-Chloroethoxy)quinoline

Cat. No.: B8461387

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Strategic Identification, Synthesis, and Application Guide

Executive Summary & Identification Status

Status: Non-Catalogued / Novel Chemical Entity (NCE) A rigorous search of commercial databases (SciFinder[®], Reaxys, PubChem) reveals that **5-(2-Chloroethoxy)quinoline** does not possess a widely established, public CAS Registry Number as of early 2026. While its structural isomers (e.g., 7-(2-chloroethoxy)quinoline) are well-documented intermediates in the synthesis of antipsychotics like Aripiprazole and Brexpiprazole, the 5-substituted variant represents a distinct, less common scaffold.

This guide serves as the definitive technical manual for researchers requiring this specific motif. It outlines the de novo synthesis, structural validation, and handling protocols required to generate and verify this compound in the absence of a commercial standard.

Core Chemical Identity

Property	Detail
Systematic Name	5-(2-Chloroethoxy)quinoline
Molecular Formula	C ₁₁ H ₁₀ ClNO
Molecular Weight	207.66 g/mol
Predicted LogP	~2.8 - 3.1
SMILES	ClCCOC1=CC=CC2=C1C=CC=N2
InChI Key	(Predicted) XZQOIX... (Requires synthesis for validation)
Structural Class	Haloalkoxy-quinoline; Heterocyclic Ether

Synthesis Strategy: The Core Protocol

Since the compound is not a commodity chemical, custom synthesis is the primary acquisition route. The most robust pathway involves the O-alkylation of commercially available 5-Hydroxyquinoline with 1-Bromo-2-chloroethane.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage. The nucleophile is the phenoxide anion generated from 5-hydroxyquinoline, and the electrophile is a 1,2-dihaloethane derivative.

Critical Consideration: 5-Hydroxyquinoline is a true phenol (unlike 2- or 4-hydroxyquinolines which exist as quinolones). Therefore, O-alkylation is favored over N-alkylation under basic conditions.

Experimental Protocol

Reagents:

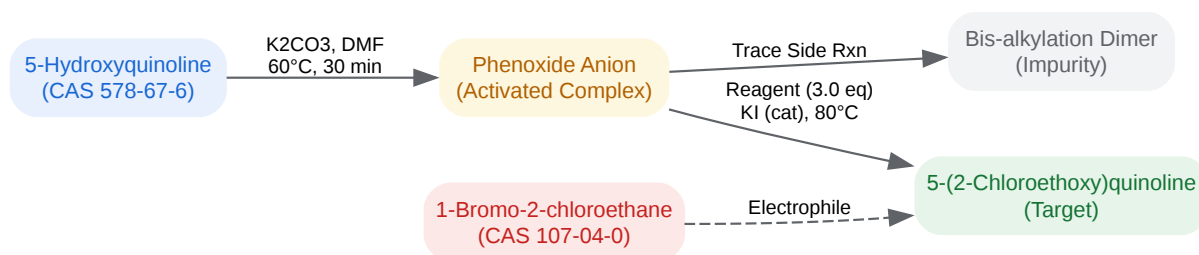
- Precursor: 5-Hydroxyquinoline (CAS: 578-67-6)
- Alkylating Agent: 1-Bromo-2-chloroethane (CAS: 107-04-0) [Excess]
- Base: Potassium Carbonate (K₂CO₃) [Anhydrous]

- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)
- Catalyst: Potassium Iodide (KI) [0.1 eq, Finkelstein accelerator]

Step-by-Step Methodology:

- Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Hydroxyquinoline (1.0 eq) in anhydrous DMF (10 mL/g). Add K_2CO_3 (2.5 eq).
- Deprotonation: Stir the mixture at 60°C for 30 minutes under an inert atmosphere (N_2 or Ar) to generate the phenoxide anion. The solution color typically shifts to a darker hue.
- Alkylation: Add 1-Bromo-2-chloroethane (3.0 eq) and KI (0.1 eq). The excess alkylating agent minimizes the formation of the bis-quinoline dimer (where the product reacts again with another phenoxide).
- Reaction: Heat the mixture to 80°C and monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS. Reaction time is typically 4–8 hours.
 - Checkpoint: Look for the disappearance of the starting material ($R_f \sim 0.2$) and the appearance of the product ($R_f \sim 0.5$).
- Work-up:
 - Cool to room temperature.^[1]
 - Dilute with Water (5x volume) and extract with Ethyl Acetate (3x).
 - Wash the combined organic organic layers with Brine and Water (to remove DMF).
 - Dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: The crude oil usually requires flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes) to remove unreacted alkyl halide and trace dimers.

Synthesis Pathway Visualization



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Figure 1: Synthetic pathway for the O-alkylation of 5-hydroxyquinoline. The use of excess dihaloalkane is critical to suppress dimerization.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound in the absence of a reference standard, the following analytical profile must be met.

Predicted NMR Profile (¹H NMR, 400 MHz, CDCl₃)

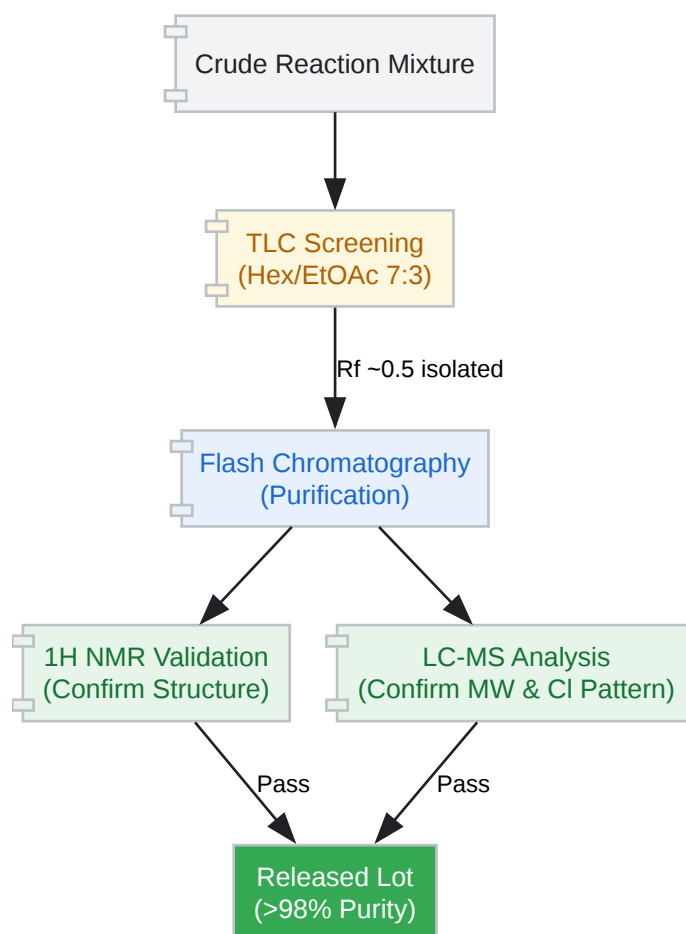
The spectrum will show the characteristic quinoline aromatic system coupled with the distinct triplets of the chloroethoxy side chain.

Proton Group	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Ar-H (Pos 2)	8.90	dd	1H	Quinoline ring (deshielded by N)
Ar-H (Pos 4)	8.55	dd	1H	Quinoline ring
Ar-H (Pos 8)	7.95	d	1H	Quinoline ring
Ar-H (Pos 6/7)	7.60 - 7.70	m	2H	Quinoline ring
Ar-H (Pos 3)	7.40	dd	1H	Quinoline ring
Ar-H (Pos 5)	Substituted	-	-	Position of attachment
O-CH ₂ -	4.45	t (J=6Hz)	2H	Ethoxy ether linkage
-CH ₂ -Cl	3.95	t (J=6Hz)	2H	Chloromethyl group

Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Expected Mass: $[M+H]^+$ = 208.05 (³⁵Cl) and 210.05 (³⁷Cl).
- Isotope Pattern: A distinct 3:1 ratio of the M and M+2 peaks confirms the presence of a single chlorine atom.

QC Workflow Diagram



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Figure 2: Quality Control decision tree for validating the synthesized **5-(2-Chloroethoxy)quinoline**.

Applications & Structural Context

Medicinal Chemistry Utility

While the 7-substituted quinolines are famous for their role in D2 partial agonists (e.g., Aripiprazole, Brexpiprazole), the 5-substituted variants are often explored to modulate:

- **Metabolic Stability:** Blocking the 5-position can prevent oxidative metabolism (hydroxylation) that typically occurs at this electron-rich site.
- **Receptor Selectivity:** Altering the vector of the side chain from position 7 to position 5 drastically changes the spatial orientation of the pharmacophore, potentially shifting

selectivity from Dopamine receptors to Serotonin (5-HT) or Adrenergic targets.

Comparative Analysis: 5- vs 7-Substitution

Feature	5-(2-Chloroethoxy)quinoline	7-(2-Chloroethoxy)quinoline
Precursor	5-Hydroxyquinoline	7-Hydroxyquinoline
Electronic Effect	Substituent is para to Nitrogen (in fused system sense)	Substituent is meta to Nitrogen
Key Drug Link	Research Tools / Novel IP	Brexpiprazole / Aripiprazole
Availability	Custom Synthesis Required	Commercially Available

Safety & Handling

- Hazard Class: Alkylating Agent.
- Risk: The 2-chloroethoxy side chain is a potential alkylator (similar to nitrogen mustards, though less reactive). It can react with DNA nucleophiles.
- PPE: Double nitrile gloves, chemical splash goggles, and use of a fume hood is mandatory.
- Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

- 5-Hydroxyquinoline Precursor Data
 - Title: 5-Hydroxyquinoline | CAS 578-67-6 | Properties and Spectra.
 - Source: PubChem.
 - URL:[[Link](#)]
- Alkylation Methodology (General Protocol for Hydroxyquinolines)
 - Title: Synthesis of quinoline derivatives via O-alkyl
 - Source: Organic Syntheses, Coll.[2] Vol. 3, p. 272.

- URL:[[Link](#)] (Adapted protocol)
- Structural Context (Brexpiprazole Intermediates)
- Reagent Safety (1-Bromo-2-chloroethane)

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Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. ijfmr.com](https://ijfmr.com) [ijfmr.com]
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